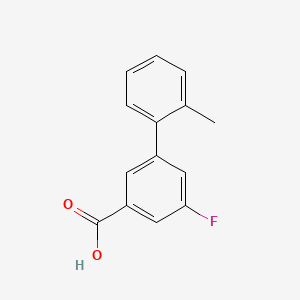

5-Fluoro-3-(2-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSGVSRYBFYKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688588 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-25-3 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

-

Aryl Halide Precursor : 5-Fluoro-3-iodobenzoic acid or its methyl ester derivative serves as the electrophilic partner. Iodine is preferred over bromine due to enhanced reactivity in palladium-mediated couplings.

-

Boronic Acid : 2-Methylphenylboronic acid introduces the ortho-methyl-substituted aryl group.

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–2 mol%) or palladium(II) acetate with triphenylphosphine.

-

Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C).

Stepwise Procedure

-

Protection of Carboxylic Acid : The benzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid to prevent side reactions during coupling.

-

Coupling Reaction :

-

Ester Hydrolysis : The methyl ester is saponified using aqueous NaOH (2 M) in ethanol/water (1:1) at 60°C for 4 h to yield the free carboxylic acid.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Coupling Yield | 78–85% |

| Hydrolysis Yield | 92–95% |

| Overall Purity | >98% (HPLC) |

Alternative Synthetic Pathways

Ullmann-Type Coupling

While less common, copper-catalyzed Ullmann reactions offer a cost-effective alternative for aryl-aryl bond formation. This method requires higher temperatures (120–150°C) and longer reaction times (24–48 h).

Representative Conditions :

-

Catalyst : Copper(I) iodide (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Base : Potassium carbonate

Limitations :

-

Lower yields (50–65%) due to competing homocoupling.

-

Limited compatibility with electron-deficient aryl halides.

Friedel-Crafts Acylation (Non-Preferred Route)

Friedel-Crafts acylation faces challenges in achieving meta-substitution patterns. However, directed ortho-metalation strategies can bypass this limitation:

-

Directed Metalation :

-

Quenching with Electrophile :

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the carboxylic acid.

Drawbacks :

-

Multi-step sequence reduces overall efficiency (35–40% yield).

-

Hazardous reagents complicate scale-up.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Modern facilities adopt continuous flow systems to enhance reaction control and throughput:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 30 min |

| Pd Catalyst Loading | 1.5 mol% | 0.8 mol% |

| Space-Time Yield | 0.5 g/L·h | 3.2 g/L·h |

Solvent Recycling Protocols

-

THF Recovery : Distillation at reduced pressure (60°C, 200 mbar) achieves >90% solvent reuse.

-

Aqueous Waste Treatment : Neutralization with HCl precipitates palladium residues for recovery.

Critical Analysis of Reaction Parameters

Catalyst Screening

Comparative studies reveal performance variations among palladium sources:

| Catalyst | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| Pd(PPh₃)₄ | 85 | <2 |

| Pd(OAc)₂/PPh₃ | 78 | 5–8 |

| PdCl₂(dppf) | 82 | 3 |

Temperature Effects

Elevated temperatures accelerate coupling but risk decomposition:

Purification and Characterization

Crystallization Conditions

-

Solvent System : Ethyl acetate/hexane (1:3)

-

Recovery : 80–85% with >99% purity

-

Melting Point : 142–144°C (DSC)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 7.89 (d, J = 7.8 Hz, 1H), 7.45–7.32 (m, 4H), 2.45 (s, 3H).

-

¹³C NMR : 172.1 (COOH), 162.3 (C-F), 138.9–122.4 (aromatic carbons), 21.7 (CH₃).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acid derivatives or ketones.

Reduction: Products may include alcohols or aldehydes.

Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

5-Fluoro-3-(2-methylphenyl)benzoic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or reduce side effects. The incorporation of fluorine atoms often increases the lipophilicity and metabolic stability of the resulting compounds, making them more effective as drugs .

Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoic acids, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit the formation of edema and granuloma tissue in animal models, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Study 1: Anti-inflammatory Effects

A study published in a patent document discussed the synthesis of various substituted benzoic acids, including this compound. The findings indicated that these compounds could effectively reduce inflammation in animal models, showcasing their potential as alternatives to traditional steroid-based anti-inflammatory medications .

Another research article highlighted the synthesis of this compound and its derivatives. The study reported that these compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

| Compound Name | Substituent Positions | Molecular Formula | Key Features |

|---|---|---|---|

| 5-Fluoro-3-(2-methylphenyl)benzoic acid | 5-F, 3-(2-methylphenyl) | C₁₄H₁₁FO₂ | Hydrophobic methyl group; meta-substitution |

| 5-Fluoro-3-(3-methoxyphenyl)benzoic acid (YA-9554) | 5-F, 3-(3-OCH₃) | C₁₄H₁₁FO₃ | Methoxy group; electron-donating |

| 5-Fluoro-3-(4-methoxyphenyl)benzoic acid (YA-9585) | 5-F, 3-(4-OCH₃) | C₁₄H₁₁FO₃ | Para-substitution; increased resonance |

| Benzoic acid | - | C₇H₆O₂ | Parent compound; no substituents |

| 5-Fluoro-2-iodobenzonitrile | 5-F, 2-I, nitrile group | C₇H₃FIN | Electrophilic nitrile; halogenated |

Physicochemical Properties

- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., -F) exhibit higher distribution coefficients (m) in emulsion liquid membranes, enabling rapid extraction (>98% in <5 minutes) compared to acetic acid .

- Substituent Position Effects : Biosensor studies show that substituent position (para > ortho > meta) significantly influences recognition and fluorescence response in yeast systems. The meta-substituted 2-methylphenyl group in the target compound may reduce biosensor affinity compared to para-substituted analogs like YA-9585 .

Antioxidant Capacity

Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to resonance stabilization via conjugated double bonds. The absence of hydroxyl groups in this compound likely reduces its antioxidant efficacy compared to protocatechuic acid (3,4-dihydroxybenzoic acid) .

Key Research Findings

Synthetic Accessibility : Fluoro benzoic acids, including the target compound, are commercially available with high purity (95–98%), reflecting robust synthetic protocols .

Substituent-Driven Applications :

- Methoxy Derivatives : YA-9554 and YA-9585 are prioritized in drug discovery for their improved solubility and metabolic stability.

- Methyl Derivatives : The target compound’s methyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Environmental Impact : Rapid extraction of benzoic acids using emulsion liquid membranes highlights their environmental persistence, necessitating advanced wastewater treatment .

Biological Activity

5-Fluoro-3-(2-methylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom and a methyl group attached to a benzoic acid core. Its molecular formula is , indicating the presence of two fluorine atoms and various functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of fluorine enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A notable study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range, demonstrating significant anticancer potential. The growth inhibition was reversible upon the addition of thymidine, indicating that the mechanism may involve nucleotide metabolism pathways .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. It was found to possess significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL. The compound's ability to eradicate biofilms was also assessed, showing promising results comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated benzoic acids:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | <1 | Effective against S. aureus | High potency in leukemia cells |

| 5-Fluoro-3-(4-fluorophenyl)benzoic acid | 0.5 | Moderate | Similar structure, different activity |

| 3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid | <0.1 | High | Enhanced by amino group |

Case Studies

- Antitumor Efficacy : In a series of experiments involving various cancer cell lines, this compound consistently demonstrated strong growth inhibition, particularly in leukemia models. This suggests a potential role as a lead compound for further drug development targeting hematological malignancies.

- Bacterial Resistance : A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-3-(2-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Functionalization : Begin with a benzoic acid scaffold and introduce fluorine and methylphenyl groups via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Friedel-Crafts Acylation : Use aluminum chloride as a catalyst to attach the 2-methylphenyl group to a fluorinated benzoic acid precursor .

- Optimization : Vary reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield (>75% reported in similar fluorinated benzoic acid syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm fluorine placement and -NMR to verify methylphenyl substituent positions .

- LC-MS : Quantify purity (>95%) and detect byproducts (e.g., dehalogenation or incomplete coupling intermediates) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (applied in related compounds like 2-fluoro-5-formyl-3-methylbenzoic acid) .

Q. What biological screening assays are suitable for evaluating this compound’s bioactivity?

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution .

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or kinases via fluorometric assays (IC determination) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl groups influence the compound’s solubility and reactivity?

- Computational Analysis :

- DFT Calculations : Model electron-withdrawing (fluoro) and donating (methyl) effects on pKa and solubility (logP). Fluorine reduces solubility in polar solvents, while methyl groups enhance lipophilicity .

- Experimental Validation : Compare solubility in DMSO vs. water via HPLC retention times .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Case Study :

- Data Harmonization : Replicate assays under standardized conditions (e.g., pH 7.4 buffer for solubility-dependent studies) .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid) to identify substituent-specific trends .

Q. How can regioselectivity challenges in synthesizing polysubstituted benzoic acids be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., tert-butyl carbamate) to control fluorine and methylphenyl positioning .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., para-substitution) by accelerating reaction kinetics .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial dihydrofolate reductase .

- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC values .

Methodological Best Practices

Q. How to design stability studies for fluorinated benzoic acids under varying storage conditions?

- Protocol :

- Accelerated Degradation : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor decomposition via LC-MS .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Q. What safety protocols are critical when handling fluorinated aromatic compounds?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.